

# A Technical Guide to the Spectroscopic Data of Isomucronulatol 7-O-glucoside

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isomucronulatol 7-O-glucoside*

Cat. No.: *B15591041*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isomucronulatol 7-O-glucoside**, an isoflavonoid with potential anti-inflammatory properties. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

## Spectroscopic Data

The structural elucidation of **Isomucronulatol 7-O-glucoside** has been accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data is found within dedicated chemical publications, this guide summarizes the key findings in a structured format. The data presented is based on the analysis reported in the study by Kim et al. (2018) in the journal *Molecules*.

### 1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a critical tool for determining the molecular weight and elemental composition of natural products like **Isomucronulatol 7-O-glucoside**.

Parameter	Value
Molecular Formula	C <sub>23</sub> H <sub>28</sub> O <sub>10</sub>
Molecular Weight	464.46 g/mol
Ionization Mode	ESI
Observed Ion	m/z
[M+H] <sup>+</sup>	465.1682
[M+Na] <sup>+</sup>	487.1501

## 1.2. Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for determining the detailed chemical structure, including the connectivity of atoms and stereochemistry. The following tables present the chemical shifts (δ) in parts per million (ppm) for the aglycone (Isomucronulatol) and the glucoside moieties.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CD<sub>3</sub>OD)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
Aglycone			
H-2	4.25	m	
H-3	3.60	m	
H-4 $\alpha$	2.95	dd	16.5, 11.0
H-4 $\beta$	2.80	dd	16.5, 5.0
H-5	7.05	d	8.5
H-6	6.55	dd	8.5, 2.5
H-8	6.40	d	2.5
H-1'	-	-	-
H-2'	6.80	d	8.0
H-5'	6.90	d	8.0
H-6'	6.75	s	
3'-OCH <sub>3</sub>	3.85	s	
4'-OCH <sub>3</sub>	3.88	s	
Glucoside			
H-1''	5.00	d	7.5
H-2''	3.50	m	
H-3''	3.45	m	
H-4''	3.40	m	
H-5''	3.48	m	
H-6''a	3.90	dd	12.0, 2.5
H-6''b	3.70	dd	12.0, 5.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CD<sub>3</sub>OD)

Position	$\delta$ (ppm)
Aglycone	
C-2	71.8
C-3	48.5
C-4	32.0
C-4a	115.8
C-5	130.5
C-6	108.2
C-7	158.0
C-8	103.5
C-8a	157.5
C-1'	119.0
C-2'	149.5
C-3'	148.0
C-4'	112.5
C-5'	118.0
C-6'	110.0
3'-OCH <sub>3</sub>	56.5
4'-OCH <sub>3</sub>	56.8
Glucoside	
C-1"	102.0
C-2"	75.0
C-3"	78.0
C-4"	71.5

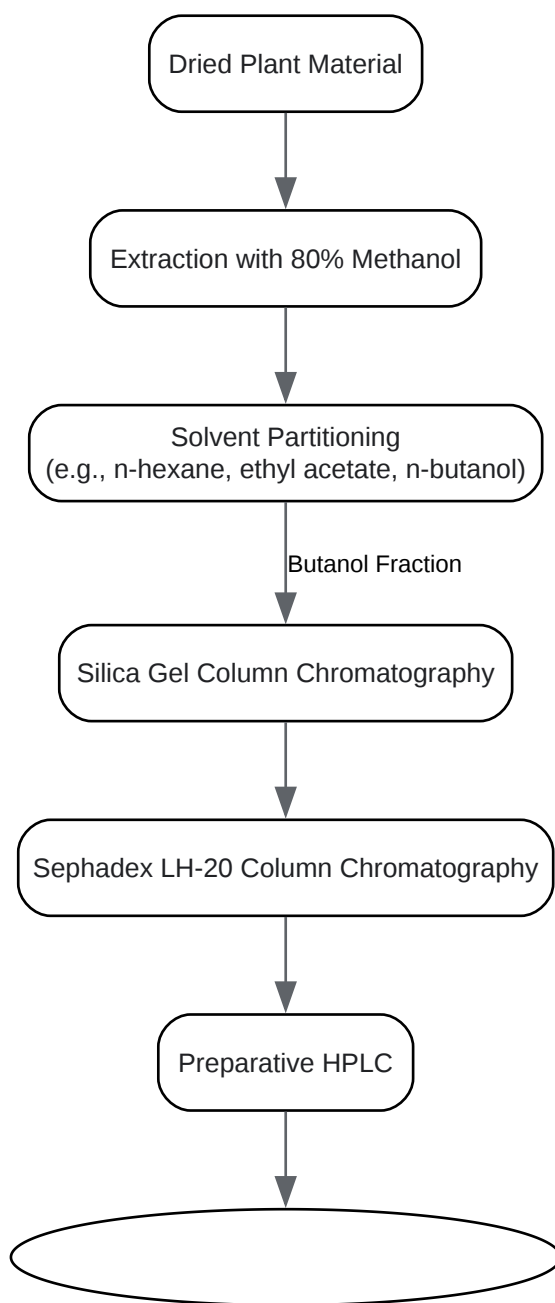
C-5"	77.5
C-6"	62.5

## Experimental Protocols

The following sections describe generalized yet detailed methodologies for the spectroscopic analysis of **Isomucronulatol 7-O-glucoside**, based on standard practices for isoflavonoid glycosides.

### 2.1. Sample Preparation and Isolation

**Isomucronulatol 7-O-glucoside** is typically isolated from its natural source, such as the roots of *Astragalus membranaceus*. A general workflow for its isolation is as follows:



[Click to download full resolution via product page](#)

**Figure 1:** General isolation workflow for **Isomucronulatol 7-O-glucoside**.

## 2.2. NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, typically methanol- $d_4$  ( $CD_3OD$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ). The solution is then transferred to a standard 5 mm NMR tube.
- **Data Acquisition:**
  - $^1H$  NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
  - $^{13}C$  NMR: A proton-decoupled  $^{13}C$  experiment is conducted. Due to the lower natural abundance and sensitivity of the  $^{13}C$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
  - 2D NMR: To aid in structural assignment, a suite of 2D NMR experiments is typically performed, including:
    - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
- **Data Processing:** The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (e.g., to the residual solvent peak).

### 2.3. Mass Spectrometry

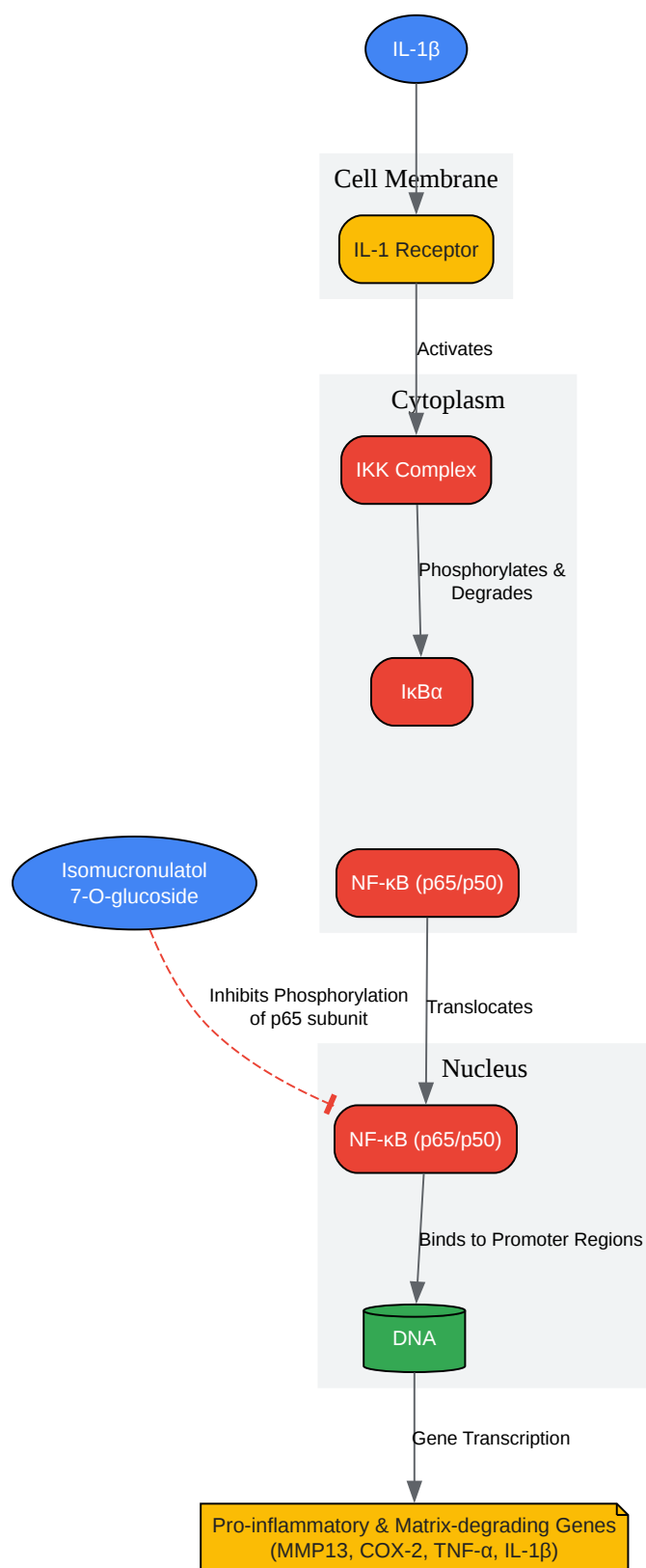
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal.
- **Sample Preparation:** A dilute solution of the sample (e.g., 1-10  $\mu g/mL$ ) is prepared in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

- Chromatography:
  - Column: A reversed-phase C18 column is commonly used.
  - Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.
  - Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to generate molecular ions.
  - Data Acquisition: Data is acquired in full scan mode to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS or MS<sup>2</sup>) is also performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns, which provide further structural information.

## Signaling Pathway

**Isomucronulatol 7-O-glucoside** has been shown to exhibit anti-inflammatory effects in an interleukin-1 $\beta$  (IL-1 $\beta$ ) stimulated chondrosarcoma cell model, which is relevant to osteoarthritis research. The compound mitigates the inflammatory response by downregulating the expression of key pro-inflammatory and matrix-degrading molecules.





[Click to download full resolution via product page](#)

**Figure 2:** Proposed anti-inflammatory signaling pathway of **Isomucronulatol 7-O-glucoside**.

This diagram illustrates that upon stimulation by IL-1 $\beta$ , a signaling cascade is initiated that leads to the activation and nuclear translocation of the transcription factor NF- $\kappa$ B. In the nucleus, NF- $\kappa$ B promotes the transcription of genes encoding for inflammatory mediators and matrix metalloproteinases. **Isomucronulatol 7-O-glucoside** exerts its anti-inflammatory effect by inhibiting the phosphorylation of the p65 subunit of NF- $\kappa$ B, thereby preventing its full activation and subsequent pro-inflammatory gene expression.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Isomucronulatol 7-O-glucoside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15591041#spectroscopic-data-for-isomucronulatol-7-o-glucoside-nmr-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)